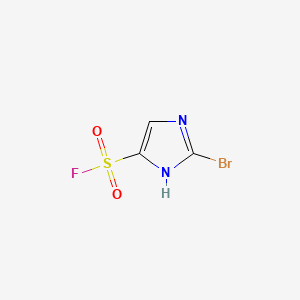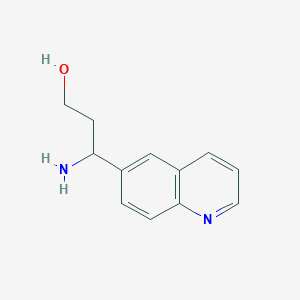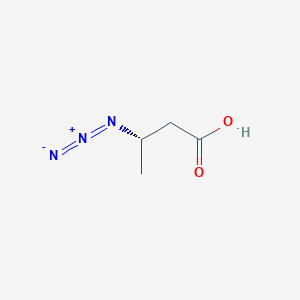
(3S)-3-azidobutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-azidobutanoicacid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-azidobutanoicacid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative, such as (3S)-3-bromobutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the azidation process, as handling azides can be hazardous due to their potential explosiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-azidobutanoicacid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Reduction: (3S)-3-aminobutanoic acid
Cycloaddition: Triazole derivatives
Aplicaciones Científicas De Investigación
(3S)-3-azidobutanoicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-azidobutanoicacid largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azido group and the alkyne, allowing for the formation of the triazole ring.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-bromobutanoic acid: A precursor in the synthesis of (3S)-3-azidobutanoicacid.
(3S)-3-aminobutanoic acid: A reduction product of this compound.
(3S)-3-hydroxybutanoic acid: Another similar compound with a hydroxyl group instead of an azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in the synthesis of triazole derivatives and in bioconjugation applications.
Propiedades
Fórmula molecular |
C4H7N3O2 |
|---|---|
Peso molecular |
129.12 g/mol |
Nombre IUPAC |
(3S)-3-azidobutanoic acid |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Clave InChI |
WOYHANJHXJPFIW-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)N=[N+]=[N-] |
SMILES canónico |
CC(CC(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)

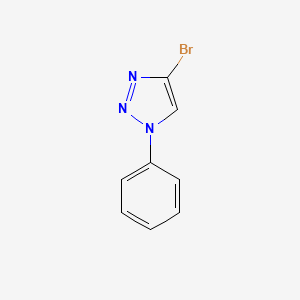
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
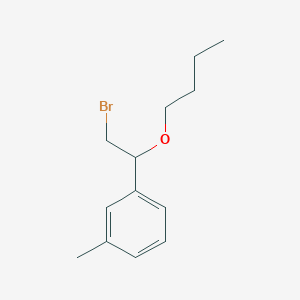

![Tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13554037.png)


